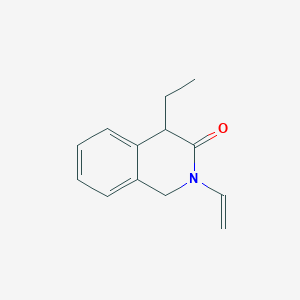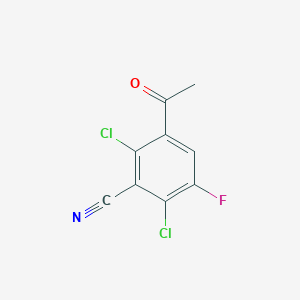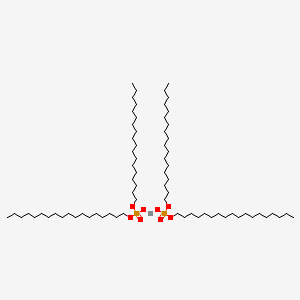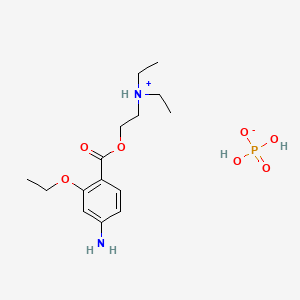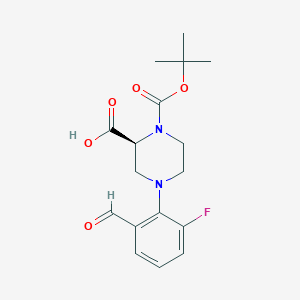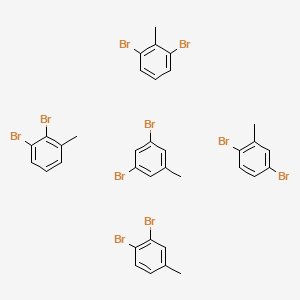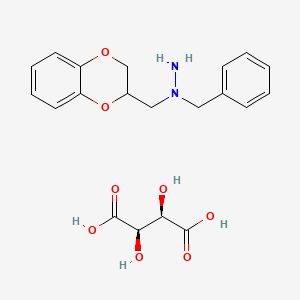
Domoxin hydrogen tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Domoxin hydrogen tartrate is a hydrazine derivative and a monoamine oxidase inhibitor (MAOI). It was initially developed as an antithrombotic agent and has been studied for its potential antidepressant properties. Despite its promising pharmacological profile, this compound was never marketed .
Preparation Methods
The synthesis of Domoxin hydrogen tartrate involves the reaction of hydrazine derivatives with tartrate. The specific synthetic routes and reaction conditions are detailed in various organic synthesis publications . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Domoxin hydrogen tartrate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying hydrazine derivatives.
Biology: It has been studied for its effects on monoamine oxidase enzymes and its potential use in treating neurological disorders.
Medicine: It was initially developed as an antithrombotic agent and has been studied for its potential antidepressant properties.
Industry: It is used in the production of various pharmaceuticals and as a chemical intermediate in industrial processes .
Mechanism of Action
Domoxin hydrogen tartrate exerts its effects by inhibiting the activity of monoamine oxidase enzymes. These enzymes are responsible for the breakdown of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting these enzymes, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and other neurological disorders .
Comparison with Similar Compounds
Domoxin hydrogen tartrate can be compared with other monoamine oxidase inhibitors such as:
Phenelzine: Another hydrazine derivative used as an antidepressant.
Tranylcypromine: A non-hydrazine MAOI used to treat major depressive disorder.
Isocarboxazid: A hydrazine derivative used to treat depression and anxiety.
Properties
CAS No. |
325-23-5 |
|---|---|
Molecular Formula |
C20H24N2O8 |
Molecular Weight |
420.4 g/mol |
IUPAC Name |
1-benzyl-1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)hydrazine;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C16H18N2O2.C4H6O6/c17-18(10-13-6-2-1-3-7-13)11-14-12-19-15-8-4-5-9-16(15)20-14;5-1(3(7)8)2(6)4(9)10/h1-9,14H,10-12,17H2;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 |
InChI Key |
QLQIFWFXTMURHT-LREBCSMRSA-N |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN(CC3=CC=CC=C3)N.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


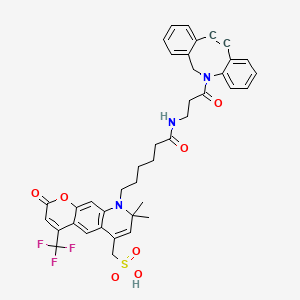
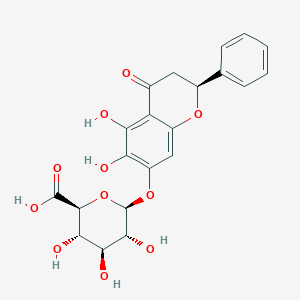
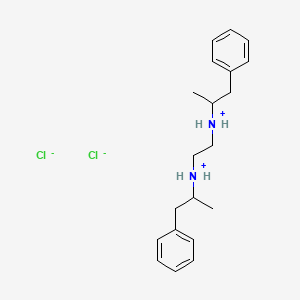

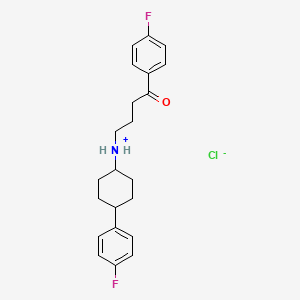
![Methyl 2-Methyl-2-[2-nitro-4-(trifluoromethyl)phenyl]propionate](/img/structure/B15341150.png)
